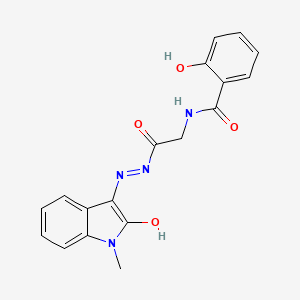
Agn-PC-0LR9JA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0LR9JA is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0LR9JA typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and optimization of reaction parameters to maintain consistency and efficiency. Industrial methods often employ advanced techniques such as flow chemistry and high-throughput screening to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0LR9JA undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions involving this compound are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can range from simple derivatives to complex molecules with enhanced properties or functionalities.
Scientific Research Applications
Agn-PC-0LR9JA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: The compound is used in the production of materials with specific properties, such as polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Agn-PC-0LR9JA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Agn-PC-0LR9JA include:
- AGN-PC-0MXVWT
- AGN-PC-0CUK9P
Uniqueness
This compound stands out due to its unique combination of stability, reactivity, and versatility
Properties
CAS No. |
4617-65-6 |
|---|---|
Molecular Formula |
C18H16N4O4 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-hydroxy-N-[2-[(2-hydroxy-1-methylindol-3-yl)diazenyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C18H16N4O4/c1-22-13-8-4-2-6-11(13)16(18(22)26)21-20-15(24)10-19-17(25)12-7-3-5-9-14(12)23/h2-9,23,26H,10H2,1H3,(H,19,25) |
InChI Key |
HFMIRKOUBIMJFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Chloroprop-2-en-1-yl)oxy]ethanol](/img/structure/B14159919.png)
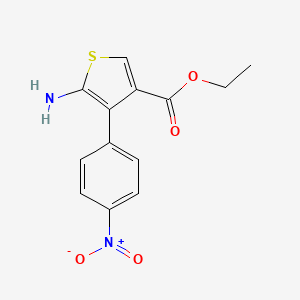
![diphenyl[(E)-2-phenylethenyl]phosphane](/img/structure/B14159926.png)
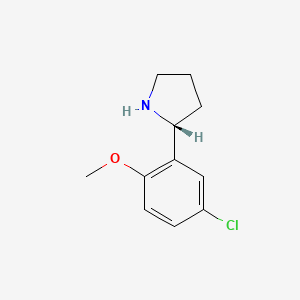
![[2-(4-Fluoroanilino)-2-oxoethyl] 3-methylbenzoate](/img/structure/B14159949.png)
![methyl N-[(2-chlorobenzyl)carbamoyl]-L-alaninate](/img/structure/B14159960.png)
![1-Benzyl-2-[(2-bromobenzyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14159967.png)

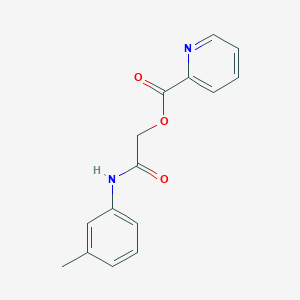
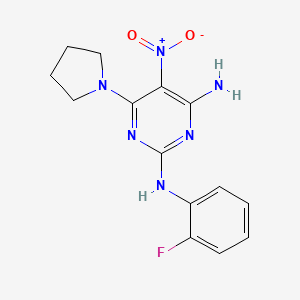
![N-(2,4-dimethylphenyl)-2-methyl-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14159991.png)

![N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B14159996.png)
